![molecular formula C12H12BrClN2 B14176289 8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole CAS No. 922511-32-8](/img/structure/B14176289.png)
8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. In this method, the starting materials typically include a substituted phenylhydrazine and a ketone or aldehyde. The reaction is carried out under acidic conditions, often using methanesulfonic acid (MsOH) as a catalyst, and refluxing in methanol (MeOH) to yield the desired indole derivative .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted indole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise in biological assays for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
- 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 9-Chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Uniqueness
8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the presence of both bromo and chloro substituents on the indole ring. This dual substitution pattern can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Número CAS |
922511-32-8 |
|---|---|
Fórmula molecular |
C12H12BrClN2 |
Peso molecular |
299.59 g/mol |
Nombre IUPAC |
8-bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C12H12BrClN2/c1-6-4-8(13)11(14)10-7-5-15-3-2-9(7)16-12(6)10/h4,15-16H,2-3,5H2,1H3 |
Clave InChI |
LXXLTUZRTHQIBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1NC3=C2CNCC3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


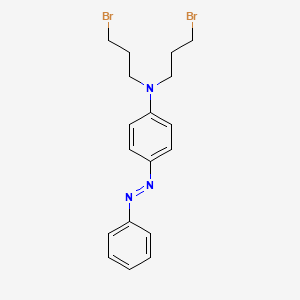
![N-(But-3-en-1-yl)-1-[(1R)-1-(naphthalen-1-yl)ethyl]-N-(2-phenylethyl)aziridine-2-carboxamide](/img/structure/B14176219.png)

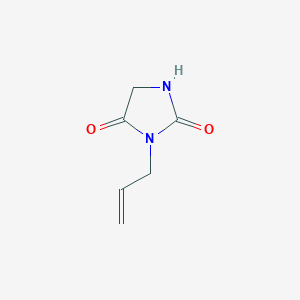
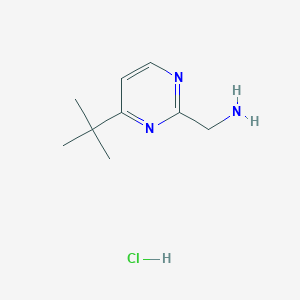
![1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-](/img/structure/B14176247.png)
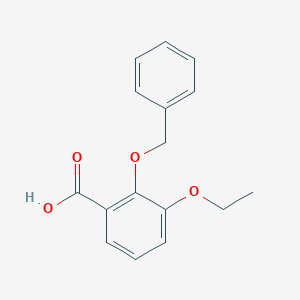
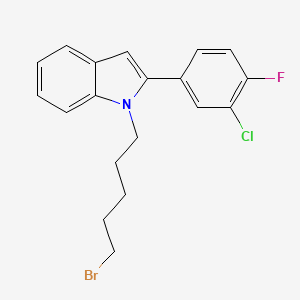
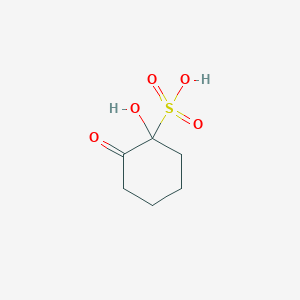
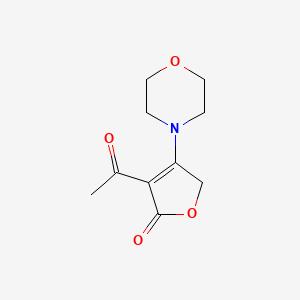

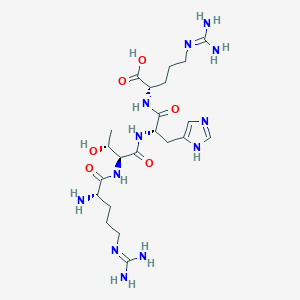
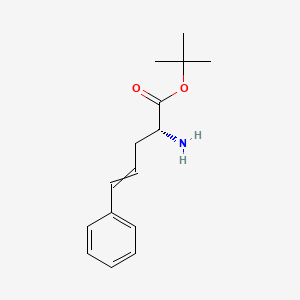
![2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene](/img/structure/B14176308.png)
